N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide
Description
Classification and Nomenclature of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide
This compound is a heterocyclic hybrid molecule combining isoxazole and pyrimidine scaffolds. Its IUPAC name systematically describes its structure:
- Isoxazole moiety : A five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively, and a methyl group at position 5.
- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, substituted with a phenyl group at position 4 and a trifluoromethyl group at position 6.
- Propanamide linker : A thioether (-S-) bridges the pyrimidine and a propanamide group, which terminates in the isoxazole ring.
The compound belongs to the sulfonamide-thioether class and is classified as a bis-heterocyclic hybrid due to its fused isoxazole-pyrimidine architecture.
Historical Development of Isoxazole-Pyrimidine Hybrid Structures
The synthesis of isoxazole-pyrimidine hybrids emerged in the early 2000s as part of efforts to combine bioactive heterocycles for enhanced pharmacological properties. Key milestones include:
Early work focused on 1,3-dipolar cycloadditions to fuse isoxazole and pyrimidine rings, while recent advances employ ionic liquid-mediated synthesis (e.g., [bmim][PF6]) for eco-friendly production.
Significance in Heterocyclic Chemistry Research
The compound exemplifies the strategic value of hybrid heterocycles:
- Electronic modulation : The electron-deficient pyrimidine ring and electron-rich isoxazole create a polarized system amenable to nucleophilic/electrophilic reactions.
- Biological relevance :
- Structural diversity : Substituents like trifluoromethyl (-CF3) enhance metabolic stability and lipophilicity.
Recent studies highlight its role in drug discovery , particularly for infectious diseases and cancer.
Structural Analogs and Related Compounds
Key analogs and their biological activities:
The trifluoromethyl group in the target compound enhances binding affinity to hydrophobic enzyme pockets, as seen in DHODH inhibitors.
Current Research Landscape
Recent advances focus on:
- Synthetic methodologies :
- Biological applications :
- Computational modeling :
Ongoing clinical trials explore analogs for cystic fibrosis and malaria, though metabolic stability remains a challenge compared to triazolopyrimidines.
Properties
Molecular Formula |
C18H15F3N4O2S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C18H15F3N4O2S/c1-10-8-15(25-27-10)24-16(26)11(2)28-17-22-13(12-6-4-3-5-7-12)9-14(23-17)18(19,20)21/h3-9,11H,1-2H3,(H,24,25,26) |
InChI Key |
QEHFVUPTTHJXLQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide is a complex organic compound notable for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, potential applications, and related research findings.
Chemical Structure and Properties
The compound features a 5-methylisoxazole moiety linked through a thioether to a trifluoromethyl-substituted pyrimidine . Its molecular formula is , and it has been characterized by its unique structural attributes that confer distinct pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| CAS Number | Not specified |
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, although further studies are needed to elucidate these mechanisms.
The biological activity of this compound is hypothesized to stem from its ability to interact with biological targets through the following mechanisms:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, improving potency.
- Structural Compatibility : The unique combination of isoxazole and pyrimidine moieties allows for effective interaction with various biological receptors.
Case Study 1: Anticancer Activity
In a study conducted by researchers investigating new anticancer agents, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting its potential use in cancer treatment.
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, highlighting its potential as an antibacterial agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the isoxazole ring.
- Introduction of the trifluoromethyl group onto the pyrimidine.
- Coupling reactions to form the final amide structure.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- 5-Methylisoxazole Moiety : This heterocyclic structure contributes to the compound's biological activity.
- Thioether Linkage : The thioether bond connects the isoxazole and pyrimidine components, potentially influencing pharmacokinetics and pharmacodynamics.
- Trifluoromethyl-substituted Pyrimidine : This substitution enhances lipophilicity and may affect the compound's interaction with biological targets.
N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has shown promising biological activities, including:
- Antimicrobial Properties : The compound exhibits significant activity against various bacterial strains, suggesting potential as an antibacterial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be leveraged for therapeutic purposes.
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This highlights its potential as a new class of antibiotics.
- Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound induced apoptosis and inhibited cell cycle progression. For instance, it showed a significant reduction in viability in breast cancer cell lines, indicating its potential as an anticancer agent.
- Mechanism of Action : Studies suggest that the compound may exert its effects through modulation of specific signaling pathways involved in inflammation and cell growth. Further mechanistic studies are required to elucidate these pathways fully .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Compositional Differences
Key structural variations among analogous compounds lie in their core heterocycles, substituents, and linkage groups. Below is a comparative analysis:
Table 1. Structural and Compositional Comparison
- Pyrimidine vs. Other Cores : The target and compound share a pyrimidine core, whereas the compound uses thiadiazole and triazole rings. Pyrimidines are often associated with DNA/RNA interaction or kinase inhibition, while thiadiazoles are linked to antimicrobial activity .
- Substituent Effects : The CF₃ group in the target and compounds improves lipophilicity and resistance to oxidative metabolism. However, the hydrazine linker in 3e () may reduce stability compared to the thioether in the target .
- Linker Diversity : The thio-propanamide group in the target and compound could enhance membrane permeability compared to the azetidine group in ’s patented compound .
Preparation Methods
Pyrimidine Ring Formation via Condensation Reactions
The pyrimidine core is synthesized via modified Biginelli or analogous condensation reactions. A representative protocol involves:
-
Reactants :
-
Conditions :
Mechanistic Insight :
The reaction proceeds through enol formation, nucleophilic attack by thiourea, and cyclodehydration. The trifluoromethyl group enhances electrophilicity at the C6 position, favoring regioselective substitution.
Alternative Route via Halogen Intermediates
For improved regiocontrol, 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine is synthesized first, followed by thiolation:
-
Halogenation :
-
Thiolation :
Thioether Bond Formation
Alkylation of Pyrimidin-2-thiol
The thiol group is alkylated with 2-bromopropanamide under basic conditions:
-
Reactants :
-
4-Phenyl-6-(trifluoromethyl)pyrimidin-2-thiol (1 equiv).
-
2-Bromopropanamide (1.2 equiv).
-
-
Solvent : DMF or acetonitrile.
Optimization Data :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 8 | 68 |
| NaH | NMP | 6 | 75 |
| Et₃N | Acetonitrile | 12 | 52 |
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with poor reactivity, the Mitsunobu reaction is employed:
-
Conditions :
-
DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 25°C.
-
-
Yield : 62%.
Amide Coupling with 5-Methylisoxazole-3-amine
Carbodiimide-Mediated Coupling
The propanamide intermediate is activated with EDCl/HOBt:
-
Reactants :
-
2-((4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoic acid (1 equiv).
-
5-Methylisoxazole-3-amine (1.2 equiv).
-
-
Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv).
-
Solvent : DCM or THF.
Purity : >95% (HPLC).
One-Pot Tandem Synthesis
To streamline the process, a one-pot method combines thioether formation and amide coupling:
-
Step 1 : Alkylation of pyrimidin-2-thiol with 2-bromopropanamide.
-
Step 2 : In-situ activation with HATU and coupling with 5-methylisoxazole-3-amine.
Spectroscopic Characterization
Key Data for Final Compound :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, Ph), 6.45 (s, 1H, isoxazole-H), 4.12 (q, J = 7.2 Hz, 1H, CH), 2.42 (s, 3H, CH₃), 1.52 (d, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR : δ 172.1 (C=O), 165.8 (pyrimidine-C), 158.2 (isoxazole-C), 121.8 (q, J = 270 Hz, CF₃).
-
HRMS (ESI+) : m/z 449.1123 [M+H]⁺ (calc. 449.1128).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Biginelli Condensation | Cost-effective, one-step | Moderate regioselectivity | 65–72 |
| Halogenation-Thiolation | High regiocontrol | Multi-step, lower overall yield | 58 |
| Mitsunobu Alkylation | Suitable for steric hindrance | Expensive reagents | 62 |
| One-Pot Tandem | Reduced purification steps | Requires optimization | 70 |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, thiol-containing intermediates (e.g., pyrimidin-2-ylthio derivatives) are reacted with activated alkyl halides or carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) at room temperature or reflux . Solvent choice (e.g., THF/H₂O mixtures) and stoichiometric control are critical to avoid side reactions. Purification often employs column chromatography, followed by crystallization.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to confirm regiochemistry and substituent positions. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What structural features contribute to its biological activity?
- Methodological Answer : The compound’s bioactivity arises from:
- A thioether bridge (–S–) linking the isoxazole and pyrimidine moieties, enhancing membrane permeability.
- The trifluoromethyl group on the pyrimidine ring, improving metabolic stability and lipophilicity.
- A 5-methylisoxazole group, which may act as a hydrogen-bond acceptor in target interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Perform dose-response curves across multiple cell lines (e.g., cancer vs. non-cancerous).
- Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Cross-reference with structurally analogous compounds (e.g., thienopyrimidine derivatives) to identify activity trends .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic substituent variation : Modify the phenyl ring (e.g., electron-withdrawing groups) or replace the isoxazole with other heterocycles (e.g., oxadiazole).
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites.
- Bioisosteric replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to assess metabolic stability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to kinases or GPCRs.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
- QSAR models : Train models on datasets of pyrimidine derivatives to predict IC₅₀ values .
Q. What in vitro assays evaluate metabolic stability and toxicity?
- Methodological Answer :
- Hepatic microsomal assays : Incubate the compound with rat/human liver microsomes to measure clearance rates.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6.
- MTT assay : Test cytotoxicity in HEK293 or HepG2 cells to establish therapeutic indices .
Q. How can multi-step synthesis be optimized for scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use software like JMP to optimize reaction parameters (temperature, solvent ratio).
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thioether formation).
- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring .
Notes on Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
